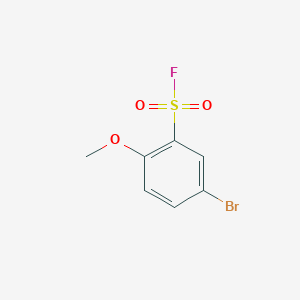![molecular formula C16H21N3O2 B2920480 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034425-59-5](/img/structure/B2920480.png)
6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound of interest in both academic and industrial research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:
Formation of the Pyridazinone Core: : Starting with cyclopropylamine, the pyridazinone core can be synthesized through a series of condensation reactions.
Incorporation of the Hexahydrocyclopenta[c]pyrrole Ring: : This step generally involves nucleophilic substitution reactions, followed by cyclization under controlled conditions to ensure ring formation.
Final Coupling and Oxidation: : The final compound is obtained through coupling reactions involving intermediates, followed by oxidation to introduce the oxo group.
Industrial Production Methods: : On an industrial scale, the process may be optimized through:
High-throughput screening: of reaction conditions.
Catalysis: to improve yield and reduce reaction times.
Automation: to ensure precision in multi-step syntheses.
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxo groups.
Reduction: : Certain functional groups can be reduced under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides for alkylation, acyl halides for acylation.
Major Products
Oxidation: : Formation of additional ketone or aldehyde groups.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new alkyl or acyl groups.
Chemistry
Synthesis of Derivatives: : The compound serves as a scaffold for synthesizing various derivatives with potential pharmacological properties.
Biology
Enzyme Inhibition Studies: : Its structural features make it suitable for studying inhibition mechanisms of certain enzymes.
Medicine
Drug Development: : Its complex structure and biological activity can be leveraged in the development of novel therapeutic agents.
Industry
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
Mecanismo De Acción
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, leading to modulation of biochemical pathways.
Molecular Targets and Pathways
Enzyme Interaction: : Binding to enzyme active sites, altering their activity.
Receptor Modulation: : Interacting with cellular receptors to induce or inhibit signal transduction pathways.
Similar Compounds
6-Cyclopropyl-2-(2-(tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one: : Shares a similar core structure but differs in saturation.
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-aminoethyl)pyridazin-3(2H)-one: : Similar scaffold with an amino group instead of an oxo group.
This comprehensive overview should provide you with a solid foundation on 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Want to dive deeper into any specific aspect?
Propiedades
IUPAC Name |
2-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-7-6-14(11-4-5-11)17-19(15)10-16(21)18-8-12-2-1-3-13(12)9-18/h6-7,11-13H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFMVQIUPNZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)
![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)

